

How to synthesize Dopastin in a laboratory setting?

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| Compound of Interest | | | | |
|----------------------|----------|-----------|--|--|
| Compound Name: | Dopastin | | | |
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Application Notes: Synthesis of Dopastin

Introduction

Dopastin, with the IUPAC name (2E)-N-{(2S)-2-[Hydroxy(nitroso)amino]-3-methylbutyl}but-2-enamide, is a natural product first isolated in 1972 from the bacterium Pseudomonas No. BAC-125.[1] It is a notable inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for converting dopamine to norepinephrine.[1][2] This inhibitory action alters the balance of catecholamine neurotransmitters, making **Dopastin** a valuable tool in neurological and cardiovascular research.[3][4] Its total synthesis provides a reliable source for research purposes, enabling further investigation into its biological activities and therapeutic potential. The most established synthetic route utilizes L-valinol as a chiral starting material, ensuring the correct stereochemistry of the final product.

Chemical and Physical Properties

A summary of the key properties of **Dopastin** is provided below.



| Property | Value | Referenc |
|-----------------------|-----------------------------|----------|
| Molecular Formula | С9Н17N3O3 | |
| Molar Mass | 215.253 g⋅mol ⁻¹ | - |
| Melting Point | 116 to 119 °C | |
| рКа | 5.1 | |
| Optical Rotation [α]D | -246° (c=0.5, EtOH, 21°C) | _ |
| Appearance | Solid | - |

Spectroscopic Data

The structural identity of synthesized **Dopastin** can be confirmed by spectroscopic analysis.

| Spectroscopy | Key Peaks / Signals | Reference |
|-----------------------------|--|--------------|
| IR (KBr, cm ⁻¹) | 3300, 2950, 1675, 1635, 1535, 1450, 1345, 1225, 1055, 965 | _ |
| ¹H-NMR (in C₅D₅) | δ 0.77 (d, 3H), 0.86 (d, 3H), 1.48 (d, 3H), 1.83 (m, 1H), 3.0- 3.6 (m, 2H), 4.15 (m, 1H), 5.60 (d, 1H), 6.55 (m, 1H), 7.2-7.8 (broad, 1H), 11.45 (s, 1H) | |
| UV λmax (nm) | 213 (ε 18,000), 245 (shoulder, ε 10,500) in pH 7.0 buffer | - |

Experimental Protocol: Total Synthesis of Dopastin

This protocol describes the total synthesis of **Dopastin** from L-valinol in an 8-step procedure, as established in the literature. This stereospecific route ensures the formation of the natural (S)-configuration at the chiral center.

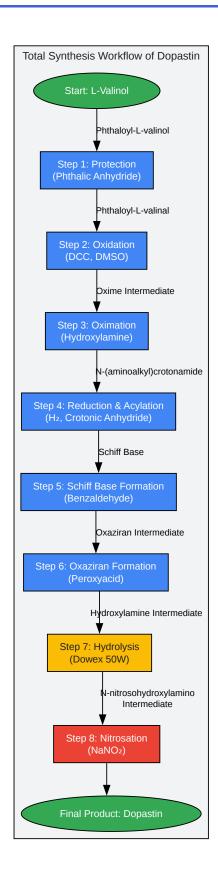
Materials and Reagents



- L-valinol
- Phthalic anhydride
- Dimethyl sulfoxide (DMSO)
- Dicyclohexylcarbodiimide (DCC)
- Pyridine, Trifluoroacetic acid
- Hydroxylamine hydrochloride
- · Crotonic anhydride
- Sodium borohydride (NaBH₄)
- 3,5-Dinitroperoxybenzoic acid
- Dowex 50W resin
- Sodium nitrite (NaNO₂)
- Standard solvents for reaction and chromatography (e.g., Chloroform, Methanol, Ethyl Acetate)
- Reagents for workup and purification

Synthetic Workflow Diagram





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Caption: Workflow for the 8-step laboratory synthesis of **Dopastin**.



Detailed Methodologies

The synthesis involves the following key transformations:

- Protection of L-valinol: The amino group of L-valinol is protected, typically as a phthalimide, by reacting it with phthalic anhydride. This prevents side reactions in subsequent steps.
- Oxidation to Aldehyde: The primary alcohol of the protected valinol is oxidized to an aldehyde (Phthaloyl-L-valinal) using a mild oxidizing agent like dicyclohexylcarbodiimide (DCC) in DMSO.
- Formation of Oxime: The resulting aldehyde is reacted with hydroxylamine hydrochloride to form the corresponding oxime.
- Reduction and Acylation: The oxime and phthaloyl groups are removed via catalytic hydrogenation, and the resulting primary amine is selectively acylated with crotonic anhydride at a controlled pH (4.2-5.2) to yield N-(2(S)-amino-3-methylbutyl)crotonamide.
- Schiff Base Formation: The primary amine is condensed with benzaldehyde to form a Schiff base, which serves as a precursor for the next step.
- Oxaziran Formation: The Schiff base is oxidized using an agent like 3,5-dinitroperoxybenzoic
 acid to form a stereospecific oxaziran. This is a crucial step for introducing the subsequent
 hydroxylamino group with retention of configuration.
- Hydrolysis to Hydroxylamine: The oxaziran ring is hydrolyzed using an acidic resin (e.g., Dowex 50W) to yield N-(2(S)-hydroxylamino-3-methylbutyl)crotonamide.
- Nitrosation: The final step involves the nitrosation of the hydroxylamino group using sodium nitrite (NaNO₂) in an acidic medium to afford **Dopastin**.

Purification and Characterization

Following the final step, the crude product is extracted with an organic solvent like ethyl acetate. Purification is achieved through column chromatography on silica gel. The identity and purity of the final product should be confirmed by comparing its physical and spectroscopic



data (TLC, melting point, NMR, IR, Mass Spectrometry) with the values reported in the literature.

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